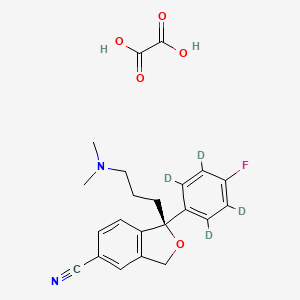

(S)-Citalopram-d4 Oxalate

Beschreibung

Significance of Deuterated Analogues in Chemical Biology and Analytical Science

Deuterated analogues, such as (S)-Citalopram-d4 Oxalate (B1200264), play a crucial role in modern research for several reasons:

Internal Standards in Bioanalysis: One of the most common applications of deuterated compounds is their use as internal standards in quantitative bioanalysis. veeprho.com During sample preparation and analysis, some of the analyte can be lost. By adding a known amount of the deuterated analogue to the sample, researchers can accurately quantify the amount of the original drug by comparing the mass spectrometric signals of the labeled and unlabeled compounds. acs.org This method corrects for variations in sample processing and instrument response, leading to more precise and reliable measurements.

Metabolic Studies: Deuterium (B1214612) labeling allows for the tracing of a drug's metabolic fate within a biological system. By administering the deuterated drug, researchers can track the formation of metabolites by identifying the deuterium-containing molecules in biological samples like blood, urine, or tissue. ckisotopes.comresearchgate.net This provides invaluable insights into how the drug is broken down and eliminated by the body.

Kinetic Isotope Effect (KIE): The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). bioscientia.de This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govosti.gov Studying the KIE can help identify the rate-limiting steps in a drug's metabolism and can even be exploited to develop drugs with improved pharmacokinetic profiles. bioscientia.descispace.comselvita.com

Overview of (S)-Citalopram and the Rationale for Deuterium Incorporation in Research

(S)-Citalopram, also known as escitalopram (B1671245), is the therapeutically active S-enantiomer of the antidepressant citalopram (B1669093). medchemexpress.comtargetmol.com It functions as a selective serotonin (B10506) reuptake inhibitor (SSRI), which means it increases the levels of the neurotransmitter serotonin in the brain. medchemexpress.comtargetmol.com

The rationale for incorporating deuterium into (S)-Citalopram to create (S)-Citalopram-d4 Oxalate is primarily for its use as an internal standard in pharmacokinetic and bioanalytical studies. veeprho.com The "d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. Specifically, these substitutions are on the fluorophenyl group. veeprho.comcymitquimica.com This labeling provides a distinct mass signature that allows it to be easily distinguished from the non-deuterated (S)-Citalopram in mass spectrometry analysis. acs.org This is critical for accurately measuring the concentration of (S)-Citalopram in biological samples, which is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgacs.org

Historical Development and Evolution of Stable Isotope Applications in Drug Discovery Methodologies

The use of stable isotopes in research is not a new concept. Its origins can be traced back to the early 20th century with the discovery of isotopes. nih.gov Initially, radioactive isotopes were more commonly used as tracers. nih.gov However, due to safety concerns associated with radioactivity, the focus gradually shifted towards stable isotopes, especially in human studies. ckisotopes.comnih.gov

The development of sophisticated analytical techniques, particularly mass spectrometry, in the mid-20th century was a major turning point. nih.govresearchgate.net These advancements made it possible to accurately detect and quantify the small mass differences between isotopically labeled and unlabeled compounds. researchgate.net

In the context of drug discovery, stable isotope labeling has evolved from a specialized research tool to a standard practice. nih.gov Initially used for basic metabolic pathway elucidation, its application has expanded significantly. researchgate.net Today, deuterated compounds are integral to various stages of drug development, from early discovery and preclinical studies to clinical trials. ckisotopes.com The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, highlighting the therapeutic potential of exploiting the kinetic isotope effect to create safer and more effective medicines. researchgate.netnih.gov More recently, the approval of deucravacitinib (B606291) in 2022 as the first de novo deuterated drug further solidifies the role of deuterium incorporation in modern drug design. researchgate.netnih.gov

Detailed Research Findings

The primary application of this compound is as an internal standard for the quantification of (S)-Citalopram in various biological matrices. Research has demonstrated its utility in liquid chromatography-mass spectrometry (LC-MS/MS) methods, a highly sensitive and selective analytical technique. acs.org In these studies, this compound is added to samples at a known concentration. During the analysis, the ratio of the peak area of (S)-Citalopram to the peak area of this compound is used to calculate the precise concentration of the drug in the original sample. acs.org This approach has been successfully applied to determine the concentration of citalopram and its enantiomers in brain tissue, providing crucial data on its distribution and potential interactions with transporters like P-glycoprotein. nih.gov

Furthermore, the study of deuterated analogues contributes to a broader understanding of drug metabolism. While not specifically designed to alter the metabolic profile, the use of (S)-Citalopram-d4 can provide cleaner data in metabolic studies by minimizing interference from background signals. The strategic placement of deuterium atoms away from the primary sites of metabolism ensures that it behaves almost identically to the parent drug during biological processing, making it an ideal tracer. osti.gov

Interactive Data Tables

Eigenschaften

Molekularformel |

C22H23FN2O5 |

|---|---|

Molekulargewicht |

418.5 g/mol |

IUPAC-Name |

(1S)-1-[3-(dimethylamino)propyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid |

InChI |

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i5D,6D,7D,8D; |

InChI-Schlüssel |

KTGRHKOEFSJQNS-AIQZQQGWSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C(C(=C1[C@]2(C3=C(CO2)C=C(C=C3)C#N)CCCN(C)C)[2H])[2H])F)[2H].C(=O)(C(=O)O)O |

Kanonische SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Advanced Analytical Characterization of S Citalopram D4 Oxalate

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Confirmation

(S)-Citalopram-d4 Oxalate (B1200264) is a deuterium-labeled analog of Escitalopram (B1671245) oxalate, utilized as an internal standard for precise quantification in pharmacokinetic studies and therapeutic drug monitoring. veeprho.commedchemexpress.com The advanced analytical characterization of this compound is crucial to ensure its identity, purity, and the integrity of its isotopic labeling. This involves a combination of sophisticated spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Content and Position

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. In the case of isotopically labeled compounds like (S)-Citalopram-d4 Oxalate, both Proton (¹H) NMR and Deuterium (²H) NMR are employed to confirm the position and extent of deuterium incorporation.

¹H NMR Spectroscopy: In a standard ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen atoms have been replaced by deuterium will be absent or significantly diminished. For this compound, which is deuterated on the 4-fluorophenyl group, the aromatic signals corresponding to this ring would show a simplified pattern compared to its non-deuterated counterpart, confirming the location of the deuterium labels. veeprho.com

²H NMR Spectroscopy: Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei. wikipedia.org This technique is particularly effective for verifying the effectiveness of deuteration, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum. wikipedia.org The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com A ²H NMR spectrum of this compound would show a distinct resonance peak corresponding to the deuterons on the fluorophenyl ring, providing definitive evidence of successful labeling. sigmaaldrich.com This method is advantageous for highly enriched compounds as it provides a clean spectrum without interference from proton signals. sigmaaldrich.com

| Technique | Purpose | Expected Observation for this compound |

| ¹H NMR | Confirm position of deuteration | Absence/reduction of proton signals from the 4-fluorophenyl ring. |

| ²H NMR | Confirm presence & content of deuterium | Strong resonance signal at a chemical shift corresponding to the 4-fluorophenyl ring. wikipedia.orgsigmaaldrich.com |

Mass Spectrometry (MS) for Molecular Mass and Isotopic Enrichment Verification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is fundamental in the analysis of isotopically labeled compounds for confirming the molecular mass and verifying the degree of isotopic enrichment. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the incorporation of four deuterium atoms by comparing the measured exact mass with the calculated theoretical mass. The increase in mass from the four deuterium atoms (compared to the non-deuterated S-Citalopram) is readily detected and quantified, confirming the identity of the labeled compound.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry used to measure the relative abundance of isotopes in a given sample with very high precision. While HRMS confirms the mass of the labeled molecule, IRMS can provide a more accurate assessment of the isotopic enrichment (i.e., the percentage of molecules that contain the deuterium labels). By precisely measuring the ratio of the deuterated compound to any residual non-deuterated compound, IRMS can verify that the isotopic purity meets the required specifications for its use as an internal standard in quantitative analyses.

Chromatographic Methods for Chemical and Enantiomeric Purity Assessment

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of both chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) for Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound. It is used to quantify not only impurities related to the synthesis process but also the unwanted R-enantiomer.

Chemical Purity: A reversed-phase HPLC method with UV detection is typically used to assess chemical purity. nih.gov The method separates this compound from any synthesis-related impurities or degradation products. nih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Enantiomeric Purity: Since the therapeutic activity of citalopram (B1669093) resides almost exclusively in the S-enantiomer, it is critical to confirm the enantiomeric purity of this compound. nih.gov This is achieved using chiral HPLC. These methods employ a chiral stationary phase (CSP) that interacts differently with the S- and R-enantiomers, allowing for their separation. nih.govnih.gov Several chiral columns, such as those based on cellulose (B213188) or amylose (B160209) derivatives, have proven effective for separating citalopram enantiomers. nih.govmtak.huresearchgate.net

The following table summarizes typical HPLC conditions used for the enantiomeric separation of Citalopram.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Chiralcel OD-H (250 mm x 4.6 mm, 5 µm) nih.gov | Lux Cellulose-1 mtak.humdpi.com | AmyCoat (150 x 4.6 mm) researchgate.net |

| Mobile Phase | n-hexane:2-propanol:triethylamine (B128534) (95:5:0.1 v/v/v) nih.gov | water/acetonitrile with 0.1% diethylamine (B46881) (55/45 v/v) mtak.humdpi.com | n-hexane:2-propanol:diethylamine (95:5:0.2 v/v/v) researchgate.net |

| Flow Rate | 1.0 mL/min nih.gov | 0.8 mL/min mtak.humdpi.com | 0.5 mL/min researchgate.net |

| Detection | UV at 240 nm nih.govresearchgate.net | UV at 230 nm mtak.humdpi.com | UV at 240 nm researchgate.net |

| Temperature | 25 °C nih.gov | 25 °C mtak.humdpi.com | Not Specified |

Method validation is performed according to ICH guidelines to ensure the method is suitable for its intended purpose. nih.govmtak.hu Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

| Validation Parameter | Typical Performance Data |

| Linearity (r²) | > 0.9999 nih.gov |

| Precision (%RSD) | < 0.63% nih.gov |

| Accuracy (Recovery) | 99.38 - 100.41% nih.gov |

| LOD | 0.5 µg/mL nih.gov |

| LOQ | 1.3 µg/mL nih.gov |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess is critical in the quality control of chiral pharmaceutical compounds to ensure the therapeutic efficacy and safety of the final product. heraldopenaccess.us For this compound, the biologically active enantiomer is (S)-Citalopram. The presence of its inactive or counteracting enantiomer, (R)-Citalopram, must be quantified and controlled. mtak.hutocris.comrndsystems.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the predominant technique for the enantioselective separation and quantification of citalopram enantiomers. heraldopenaccess.usuma.es

The methodology involves using a column with a chiral selector that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. nih.gov Several studies have demonstrated successful separation using various CSPs. For instance, a Chirobiotic V column, which is based on a macrocyclic glycopeptide, has been effectively used. nih.govnih.gov Another common choice is a cellulose-based column, such as Chiralcel OC®, which consists of cellulose tris(phenylcarbamate). akjournals.com

The mobile phase composition is optimized to achieve baseline separation. A typical mobile phase for a Chirobiotic V column consists of methanol (B129727), acetic acid, and triethylamine (e.g., 100:0.1:0.1 v/v/v), with detection commonly performed using a UV detector at 240 nm. nih.gov For cellulose-based columns, a mobile phase of n-hexane, isopropanol, and diethylamine (e.g., 85:15:0.2 v/v/v) has proven effective, with UV detection at 245 nm. akjournals.com The method's validation demonstrates its suitability for accurately quantifying the enantiomeric purity of the bulk drug. akjournals.com

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Chirobiotic V | Chiralcel OC® (cellulose tris(phenylcarbamate)) |

| Mobile Phase | Methanol:Acetic Acid:Triethylamine (100:0.1:0.1) | n-Hexane:Isopropanol:Diethylamine (85:15:0.2) |

| Flow Rate | 1.0 mL/min | 0.7 mL/min |

| Column Temperature | 20°C | 24°C |

| Detection Wavelength | 240 nm | 245 nm |

| Linearity Range (S-Citalopram) | 10 - 150 µg/mL | 10 - 150 ng/mL |

| Correlation Coefficient (r) | 0.9991 | 0.9994 |

Gas Chromatography (GC) for Volatile Impurities

The analysis of volatile impurities, primarily residual solvents from the synthesis and purification processes, is a mandatory quality control step in pharmaceutical manufacturing. labsolution.pl Gas Chromatography (GC) is the standard method for this analysis, as outlined in pharmacopeial guidelines such as USP <467>. chromatographyonline.com For this compound, headspace GC coupled with a Flame Ionization Detector (FID) is the most common technique due to its robustness and sensitivity for volatile organic compounds. shimadzu.co.uk

In this method, the sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. labcompare.com An aliquot of this gas is then injected into the GC system, which prevents non-volatile matrix components from contaminating the column. labcompare.com The separation of different solvents is achieved based on their boiling points and interaction with the GC column's stationary phase. gcms.cz For enhanced specificity and identification of unknown impurities, a Mass Spectrometer (MS) can be used as a detector instead of, or in addition to, an FID. shimadzu.co.uknih.gov

The choice of the GC column is critical for achieving adequate separation of all potential solvents. gcms.cz A common primary column is a non-polar phase, such as one based on 5% phenyl polydimethylsiloxane. chromatographyonline.com The solvents are categorized into classes based on their toxicity, and the analytical procedure must be capable of detecting and quantifying them at their specified concentration limits. chromatographyonline.com

| Solvent Class | Examples of Volatile Impurities | Typical Concentration Limits (ppm) |

|---|---|---|

| Class 1 (High Toxicity) | Benzene, Carbon tetrachloride, 1,2-Dichloroethane | 2 - 8 |

| Class 2 (Moderate Toxicity) | Acetonitrile, Chloroform, Methanol, Toluene, Hexane | 50 - 800 |

| Class 3 (Low Toxicity) | Acetone, Ethanol, Ethyl acetate, Isopropyl alcohol | ≤ 5000 |

Thermogravimetric Analysis (TGA) for Stoichiometry of Salt and Solvates

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. It is a valuable tool for determining the stoichiometry of salts, like oxalates, and for detecting the presence of solvates, such as hydrates.

For this compound, TGA can confirm the 1:1 molar ratio of the (S)-Citalopram-d4 base to oxalic acid. The TGA curve of escitalopram oxalate shows a distinct two-step degradation process. researchgate.net The initial mass loss, occurring at temperatures up to approximately 237°C, corresponds to the decomposition of the oxalate counter-ion. researchgate.net The subsequent mass loss at higher temperatures is due to the degradation of the active pharmaceutical ingredient itself. researchgate.net By calculating the percentage of mass lost in the first step, the stoichiometry of the salt can be verified.

Furthermore, TGA is highly sensitive to the presence of bound water or other solvents. If the compound exists as a hydrate (B1144303) or solvate, an initial mass loss will be observed at a lower temperature, typically below 150°C, corresponding to the loss of the solvent molecule(s). rsc.org The percentage of mass lost in this step allows for the quantification of the solvent content and determination of the solvate's stoichiometry. For instance, the thermal degradation of escitalopram oxalate begins after its melting point of approximately 158.3°C. researchgate.net

| Temperature Range (°C) | Event | Description |

|---|---|---|

| ~70 - 150 | Desolvation (if present) | Mass loss corresponding to the evaporation of bound water or other residual solvents. |

| ~160 - 240 | Oxalate Decomposition | First major mass loss corresponding to the degradation of the oxalic acid counter-ion. |

| > 240 | API Degradation | Second major mass loss attributed to the decomposition of the (S)-Citalopram-d4 molecule. |

X-ray Diffraction (XRD) for Crystalline Form Characterization

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is an essential technique for the solid-state characterization of pharmaceutical compounds. uny.ac.id It provides information about the crystalline nature of a substance and is the primary method for identifying and differentiating between different polymorphic forms. rigaku.com Polymorphs of a drug can have different physicochemical properties, including solubility and stability, making their control crucial. uny.ac.id

Studies on (S)-Citalopram Oxalate have identified multiple crystalline forms. google.comgoogle.com Each distinct crystalline form produces a unique XRPD pattern, which serves as a fingerprint for its identification. At least two anhydrous polymorphic forms, designated Form I and Form II, have been characterized by their specific diffraction peaks at various 2θ angles. google.comgoogle.com For example, Form I is characterized by prominent peaks at 2θ values of approximately 6.9, 8.9, 10.8, and 13.4 degrees, whereas Form II shows key peaks at about 6.6, 10.0, 11.0, and 11.9 degrees. google.com

In addition to anhydrous forms, hydrated crystalline structures have also been identified. Commercial escitalopram oxalate has been shown to crystallize as a hydrated adduct with oxalic acid, belonging to the P2 1 space group. researchgate.netcambridge.orgcambridge.org The characterization of these different solid-state forms is fundamental for ensuring consistent quality and performance of the drug substance.

| Crystalline Form | Characteristic X-ray Diffraction Peaks (2θ) google.comgoogle.com |

|---|---|

| Form I | 6.9, 8.9, 10.8, 13.4, 14.0, 16.3, 17.6, 18.6, 19.1, 19.5, 21.2, 22.8, 23.1, 24.2, 24.5, 25.3, 27.3 |

| Form II | 6.6, 10.0, 11.0, 11.9, 15.2, 16.8, 17.8, 20.3, 21.1, 21.4, 22.6, 23.0, 26.4, 28.4 |

Applications of S Citalopram D4 Oxalate As a Research Standard

Utilization as an Internal Standard in Quantitative Bioanalytical Assays

The primary application of (S)-Citalopram-d4 Oxalate (B1200264) is as an internal standard (IS) in quantitative bioanalytical assays. In these assays, a known quantity of the deuterated standard is added to samples at the beginning of the preparation process. Because the stable isotope-labeled standard is chemically identical to the analyte of interest (Escitalopram), it experiences similar extraction recovery, and crucially, similar ionization efficiency in the mass spectrometer. semanticscholar.org This co-behavior allows it to compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of the measurement of the target analyte. veeprho.comsemanticscholar.org

(S)-Citalopram-d4 Oxalate is frequently the internal standard of choice for the development and validation of robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Escitalopram (B1671245) and its metabolites in biological samples like plasma and hair. semanticscholar.orglongdom.orgnih.gov These methods are essential for therapeutic drug monitoring and pharmacokinetic studies. veeprho.comnih.gov The validation of these analytical methods is performed according to guidelines from regulatory bodies like the ICH and FDA to ensure they are selective, robust, and reliable. ijcrt.orgcore.ac.uk

Effective sample preparation is crucial for removing interferences from complex biological matrices before LC-MS/MS analysis. The use of this compound as an internal standard is integral to optimizing and validating these cleanup techniques.

Protein Precipitation (PPT): This is a common, straightforward method for sample preparation in bioanalysis. nih.gov In a typical procedure, a protein precipitating agent, such as methanol (B129727) or acetonitrile, is added to the plasma sample containing the analyte and the internal standard, this compound. longdom.orgnih.govresearchgate.net After vortexing and centrifugation to pellet the precipitated proteins, a portion of the supernatant is diluted and injected into the LC-MS/MS system. nih.gov The recovery of the analyte and the internal standard are compared to ensure the extraction process is efficient and reproducible. Studies have shown that protein precipitation with methanol can yield high extraction efficiencies for citalopram (B1669093) and a similar internal standard in plasma, with recovery values often exceeding 90%. longdom.org

Solid-Phase Extraction (SPE): SPE is a more selective sample cleanup technique that can provide cleaner extracts compared to protein precipitation, which is particularly beneficial for reducing matrix effects. researchgate.netnih.gov For the analysis of Escitalopram, a solid-phase extraction method can be developed for its quantification in human plasma. ijcrt.org The process involves conditioning the SPE cartridge, loading the sample (plasma with analyte and this compound), washing away interferences, and finally eluting the analyte and internal standard. The choice of SPE sorbent and elution solvents is optimized to maximize the recovery of both compounds while minimizing matrix components. The consistent recovery of this compound alongside Escitalopram throughout this multi-step process validates the reliability of the extraction.

Table 1: Comparison of Sample Preparation Techniques

| Technique | Description | Advantages | Common Solvents/Sorbents | Typical Recovery |

|---|---|---|---|---|

| Protein Precipitation | Proteins are precipitated from the biological matrix using an organic solvent. | Simple, fast, and cost-effective. | Methanol, Acetonitrile. longdom.orgnih.gov | >90% for Citalopram in plasma. longdom.org |

| Solid-Phase Extraction | Analytes are isolated from the matrix by retention on a solid sorbent, followed by elution. | High selectivity, provides cleaner extracts, reduces matrix effects. researchgate.net | C18 cartridges. ijcrt.org | Overall recovery of 99.75% for Escitalopram. ijcrt.org |

Matrix effects, particularly ion suppression, are a significant challenge in LC-MS/MS analysis of biological samples. longdom.org These effects occur when co-eluting endogenous components from the matrix (e.g., salts, lipids) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to a suppressed or, less commonly, enhanced signal. longdom.org This can compromise the accuracy and reproducibility of the assay.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. semanticscholar.org Since this compound co-elutes with the unlabeled Escitalopram and has nearly identical physicochemical properties, it is subjected to the same degree of ion suppression or enhancement. semanticscholar.org By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized. This ensures that the quantitative results remain accurate even if the absolute signal intensity fluctuates between samples due to matrix interference. The optimization of sample preparation techniques, such as SPE, also plays a crucial role in minimizing the matrix components that reach the mass spectrometer, thereby reducing the potential for ion suppression. nih.gov

For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against a series of known concentrations of the analyte. researchgate.net The use of this compound ensures the reliability of this curve.

A typical calibration curve for Escitalopram in human plasma would be prepared by spiking blank plasma with known amounts of Escitalopram and a constant amount of this compound. ijcrt.org The linearity of the method is then assessed over a specific concentration range. For example, a validated LC-MS/MS method for citalopram in human plasma demonstrated linearity over a range of 0.10-100 µg/L. researchgate.net The coefficient of determination (r²) is expected to be close to 0.999, indicating a strong linear relationship. researchgate.net

The sensitivity of the method is determined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. ijcrt.org For the determination of citalopram, LC-MS/MS methods have achieved LLOQs as low as 0.10 µg/L in plasma and 32.4 ng/mL in mice plasma. longdom.orgresearchgate.net

Table 2: Example Validation Parameters for LC-MS/MS Methods Quantifying Citalopram/Escitalopram

| Parameter | Example Finding | Source |

|---|---|---|

| Linearity Range | 0.10-100 µg/L for Citalopram in human plasma. | researchgate.net |

| Correlation Coefficient (r²) | > 0.999 | researchgate.net |

| Lower Limit of Quantification (LLOQ) | 0.10 µg/L for Citalopram in human plasma. | researchgate.net |

| Intra-day Precision (%RSD) | < 5.2% for Citalopram. | researchgate.net |

| Inter-day Precision (%RSD) | < 5.2% for Citalopram. | researchgate.net |

| Accuracy | Ranged from -4.7% to 1.3% for Citalopram. | researchgate.net |

While LC-MS/MS is more common for compounds like Escitalopram, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for their analysis, particularly in forensic toxicology. researchgate.netnih.gov In GC-MS methods, this compound can serve as an effective internal standard to account for variability in the derivatization steps (if required), injection volume, and ionization in the mass spectrometer. researchgate.net The use of a deuterated standard helps to ensure accurate quantification of citalopram and its metabolites in complex matrices such as urine. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Application as a Reference Standard for Identity and Purity Profiling

Beyond its role as an internal standard, this compound, and more broadly Escitalopram Oxalate, are used as certified reference materials (CRMs) or pharmaceutical secondary standards. sigmaaldrich.comsigmaaldrich.com In this capacity, they serve as a benchmark for establishing the identity and purity of Escitalopram in bulk drug substances and finished pharmaceutical products.

These reference standards are crucial for:

Identity Confirmation: Comparing the analytical signature (e.g., retention time in chromatography, mass spectrum) of a test sample of Escitalopram against that of the certified reference standard to confirm its identity.

Purity Testing: Used in the development and validation of analytical methods to separate and quantify impurities, including the inactive R-enantiomer and other related compounds. sigmaaldrich.com

Assay Quantification: Serving as the standard for determining the potency or content of Escitalopram in a pharmaceutical formulation.

The availability of well-characterized reference standards is a regulatory requirement and essential for quality control in the pharmaceutical industry to ensure the safety and efficacy of the final drug product. sigmaaldrich.com

Investigation of Metabolic Pathways and Stability Utilizing Deuterated S Citalopram Non Clinical Focus

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro systems are crucial for elucidating the metabolic fate of drug candidates. The use of deuterated analogs like (S)-Citalopram-d4 Oxalate (B1200264) offers distinct advantages in these studies, primarily through the kinetic isotope effect and by serving as a clear tracer in mass spectrometry analysis.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes and are a standard in vitro model for studying Phase I metabolism. researchgate.netresearchgate.netflinders.edu.au Studies on the non-deuterated (S)-citalopram have extensively used human liver microsomes and cDNA-expressed cytochromes (CYPs) to characterize its biotransformation. nih.govsemanticscholar.org These systems are instrumental in profiling the formation of the primary metabolites.

The principal metabolic pathway for (S)-citalopram is N-demethylation, leading to the formation of S-desmethylcitalopram (S-DCT) and subsequently S-didesmethylcitalopram (S-DDCT). nih.gov Incubating (S)-Citalopram-d4 Oxalate in these systems allows for precise tracking of the parent compound's depletion and the appearance of its deuterated metabolites, confirming the primary metabolic routes.

| Parent Compound | Primary Metabolite | Secondary Metabolite | Metabolic Reaction |

|---|---|---|---|

| (S)-Citalopram | S-desmethylcitalopram (S-DCT) | - | First N-demethylation |

| S-desmethylcitalopram (S-DCT) | - | S-didesmethylcitalopram (S-DDCT) | Second N-demethylation |

The metabolism of (S)-citalopram is mediated by several cytochrome P450 enzymes. In vitro studies have identified CYP2C19, CYP2D6, and CYP3A4 as the key enzymes responsible for the initial N-demethylation to S-DCT. nih.govsemanticscholar.orgnih.gov The subsequent conversion of S-DCT to S-DDCT is predominantly catalyzed by CYP2D6. nih.govnih.gov

Research indicates the relative contributions of these enzymes to the net intrinsic clearance of (S)-citalopram are approximately 37% for CYP2C19, 28% for CYP2D6, and 35% for CYP3A4. nih.govsemanticscholar.org The involvement of multiple CYP isoforms suggests that the metabolism of (S)-citalopram is robust and less susceptible to significant alteration by inhibitors of a single enzyme. nih.govsemanticscholar.org The use of (S)-Citalopram-d4 allows for kinetic studies with each of these specific CYP enzymes to determine if the deuterium (B1214612) substitution alters the affinity or turnover rate for a particular isoform.

| Metabolic Step | Primary CYP Enzymes Involved | Relative Contribution (to S-DCT formation) |

|---|---|---|

| (S)-Citalopram → S-desmethylcitalopram (S-DCT) | CYP2C19, CYP2D6, CYP3A4 | ~37% (CYP2C19), ~28% (CYP2D6), ~35% (CYP3A4) nih.govsemanticscholar.org |

| S-desmethylcitalopram (S-DCT) → S-didesmethylcitalopram (S-DDCT) | CYP2D6 | Primary pathway nih.govnih.gov |

Deuterium labeling is a powerful technique for discovering previously uncharacterized metabolic pathways. medchemexpress.commdpi.com The presence of deuterium at a metabolically active site can slow down the primary reaction, a phenomenon known as the kinetic isotope effect. This can lead to "metabolic switching," where the enzymatic process is redirected to other sites on the molecule that are normally minor pathways.

For (S)-Citalopram-d4, where the deuterium atoms are on the fluorophenyl ring, the primary N-demethylation pathway might be less affected. However, the clear isotopic signature of the molecule and its metabolites in mass spectrometry simplifies the detection of all drug-related material in a complex biological matrix. This allows for the potential identification of novel metabolites, such as those formed through hydroxylation or other oxidative reactions, that might be present in very low concentrations and otherwise difficult to distinguish from background noise. nih.govresearchgate.net

Mechanistic Studies of Isotope Effects on Enzyme Kinetics and Substrate Binding

The substitution of hydrogen with deuterium increases the mass of the atom, leading to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond. This difference is the basis of the kinetic isotope effect (KIE), which can provide valuable insights into enzyme mechanisms.

When the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing it with a C-D bond will slow the reaction rate. In the context of (S)-Citalopram metabolism by CYP enzymes, a significant KIE would indicate that the hydrogen abstraction step is rate-determining. The magnitude of the KIE can help elucidate the transition state of the reaction. For many P450-mediated reactions, a primary deuterium KIE is observed, confirming that hydrogen abstraction is at least partially rate-limiting.

Furthermore, techniques like hydrogen-deuterium exchange (HDX) coupled with mass spectrometry can be used to study the conformational dynamics of the metabolizing enzymes themselves. wikipedia.orgnih.gov By comparing the rate of deuterium exchange in different regions of a CYP enzyme in the presence and absence of (S)-Citalopram-d4, researchers can map changes in the protein's solvent accessibility. This provides information on how substrate binding induces conformational changes necessary for catalysis, offering a deeper understanding of the enzyme-substrate interaction. semanticscholar.org

Assessment of Chemical and Isotopic Stability in Various Research Matrices

The reliability of non-clinical studies depends on the stability of the test compound in the experimental environment. For deuterated compounds, this includes both chemical stability (resistance to degradation) and isotopic stability (resistance to deuterium-hydrogen exchange).

Forced degradation studies on the non-deuterated escitalopram (B1671245) oxalate have shown it to be stable under neutral, photolytic, and thermal stress conditions. nih.gov However, significant degradation is observed under acidic and alkaline hydrolysis. nih.govnih.govresearchgate.net Specifically, extensive degradation occurs in alkaline media, with milder degradation under acidic and oxidative conditions. nih.gov The major degradation products have been identified as an acid derivative from hydrolysis and an N-oxide from oxidation. nih.gov

| Stress Condition | Observed Degradation | Reference |

|---|---|---|

| Alkaline Hydrolysis (Base) | Extensive / Significant | nih.govnih.govresearchgate.net |

| Acidic Hydrolysis (Acid) | Mild / Significant | nih.govnih.govresearchgate.net |

| Oxidative (e.g., H₂O₂) | Mild | nih.gov |

| Neutral Hydrolysis | Stable | nih.gov |

| Photolytic (Light) | Stable | nih.gov |

| Thermal (Heat) | Stable | nih.gov |

Isotopic stability refers to the potential for the deuterium atoms to exchange with protons from the surrounding matrix, such as an aqueous buffer. mdpi.com This process, known as back-exchange, can be influenced by pH and enzymatic catalysis. wikipedia.orgmdpi.com In (S)-Citalopram-d4, the deuterium atoms are placed on an aromatic ring, a position that is generally not readily exchangeable under typical physiological pH conditions. However, extreme pH conditions (highly acidic or basic), which are known to degrade the molecule, could also facilitate deuterium exchange. Therefore, maintaining appropriate pH and temperature control in research matrices is critical to ensure both the chemical and isotopic integrity of this compound.

Recommended Storage and Handling Protocols for Deuterated Standards

The long-term stability and integrity of deuterated standards such as this compound are contingent upon adherence to specific storage and handling protocols. These procedures are critical for preventing degradation and ensuring the accuracy of experimental results in non-clinical metabolic pathway and stability investigations.

Proper storage conditions are paramount for maintaining the chemical integrity of the deuterated standard. Suppliers consistently recommend storing this compound at -20°C for long-term preservation lgcstandards.comchemnorm.com. The compound should be kept in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants . It is also advisable to store the substance in a dry, well-ventilated area chemnorm.comscbt.com. While the product may be shipped at room temperature, immediate transfer to the recommended storage temperature upon receipt is crucial lgcstandards.commedchemexpress.com. For general practice with deuterated standards, it is recommended to avoid storage in acidic or basic solutions to prevent deuterium exchange researchgate.net.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Source |

|---|---|---|

| Temperature | -20°C | LGC Standards lgcstandards.com, ChemNorm chemnorm.com |

| Container | Tightly sealed/closed original containers | Santa Cruz Biotechnology scbt.com, Sigma-Aldrich |

| Environment | Cool, dry, and ventilated area | Santa Cruz Biotechnology scbt.com, ChemNorm chemnorm.com |

| Protection | Protect from environmental extremes and incompatible materials | Santa Cruz Biotechnology scbt.com |

Safe and effective handling of this compound in a laboratory setting requires the use of appropriate personal protective equipment (PPE) and adherence to standard safety procedures. When handling the solid compound, which is often a fine powder, measures should be taken to avoid dust generation scbt.com. This includes using dry clean-up procedures for any spills scbt.com. It is recommended to work in a well-ventilated area, preferably under a chemical fume hood, and to avoid inhalation of the substance . Direct contact with the skin and eyes should be prevented by wearing protective gloves, clothing, and safety glasses scbt.com. After handling, it is essential to wash hands and any exposed skin thoroughly . Contaminated clothing should be washed before reuse .

Table 2: Recommended Handling Protocols for this compound

| Protocol | Description | Source |

|---|---|---|

| Engineering Controls | Work under a hood; provide adequate ventilation. | Sigma-Aldrich |

| Personal Protective Equipment (PPE) | Wear protective clothing, gloves, safety glasses, and a dust respirator. | Santa Cruz Biotechnology scbt.com, Sigma-Aldrich |

| Hygiene Practices | Wash skin thoroughly after handling. Do not eat, drink, or smoke when using the product. Immediately change contaminated clothing. | Sigma-Aldrich |

| Spill & Waste Management | Use dry clean-up procedures and avoid generating dust. Dispose of waste in accordance with national and local regulations. | Santa Cruz Biotechnology scbt.com, Sigma-Aldrich |

Advanced Research Applications and Methodological Considerations

Pharmacokinetic Modeling Methodologies in Animal Models Utilizing Deuterated Compounds

The use of deuterated compounds like (S)-Citalopram-d4 Oxalate (B1200264) has significantly advanced pharmacokinetic (PK) research in animal models. Deuteration can subtly alter the metabolic profile of a drug, often leading to a slower rate of metabolism due to the kinetic isotope effect. This property can be exploited to improve the pharmacokinetic and pharmacodynamic profiles of drugs. nih.gov

Population Pharmacokinetic (PK) Modeling Approaches

Population PK modeling is a powerful statistical method used to understand the variability in drug concentrations among a population of individuals. semanticscholar.orgfrontiersin.org In the context of citalopram (B1669093) research, population PK models have been developed to describe the pharmacokinetics of both R- and S-citalopram and their primary metabolites. nih.gov These models often employ a nonlinear mixed-effects approach and can incorporate various patient-specific covariates such as age, weight, and genetic factors (e.g., CYP2C19 genotype) to explain inter-individual differences in drug clearance. nih.gov

For instance, a study on Alzheimer's disease patients with agitation utilized a four-compartment structural model to adequately describe the data for R- and S-citalopram and their desmethylcitalopram (B1219260) metabolites. nih.gov The model revealed that the clearance of the R-enantiomer was slower than that of the S-enantiomer. nih.gov Furthermore, it identified significant effects of covariates like sex, age, and body weight on the metabolic clearance of the citalopram enantiomers. nih.gov The use of deuterated standards in the bioanalytical methods underpinning such models is crucial for ensuring the accuracy and precision of the concentration data.

Microdosing Methodologies for Pre-Clinical Pharmacokinetic Profiling

Microdosing involves administering a very small, sub-pharmacological dose of a drug (typically less than 100 µg) to determine its basic pharmacokinetic profile in humans or animals. This approach, often utilizing 14C-labeled compounds and accelerator mass spectrometry (AMS), allows for early assessment of a drug's absorption, distribution, metabolism, and excretion (ADME) properties with minimal risk to the subject. While direct studies involving (S)-Citalopram-d4 Oxalate in microdosing are not extensively published, the principles of using isotopically labeled compounds are central to this methodology. The high sensitivity of AMS allows for the detection of the minute quantities of the labeled drug administered in a microdose. researchgate.net This technique can provide valuable early-stage data to inform decisions in the drug development process. researchgate.net

In Vitro and Ex Vivo Transport Studies Employing Deuterated (S)-Citalopram

In vitro and ex vivo studies are essential for elucidating the mechanisms of drug transport across biological membranes. The use of deuterated (S)-Citalopram can enhance the precision of these investigations. Studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes responsible for the metabolism of escitalopram (B1671245) (S-citalopram). CYP2C19, CYP2D6, and CYP3A4 are all involved in the transformation of S-citalopram to its primary metabolite, S-desmethylcitalopram (S-DCT). nih.gov

Further studies have shown that S-didesmethylcitalopram (S-DDCT) is formed from S-DCT primarily by CYP2D6. nih.gov In these types of experiments, this compound would be an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, allowing for accurate quantification of the parent drug and its metabolites. The kinetic parameters of these metabolic transformations can be precisely determined, providing insights into potential drug-drug interactions and the impact of genetic polymorphisms in CYP enzymes. nih.gov

Table 1: Cytochrome P450 Isoforms Involved in S-Citalopram Metabolism

| Metabolite | Forming CYP Isoforms | Relative Contribution to Clearance |

|---|---|---|

| S-desmethylcitalopram (S-DCT) | CYP2C19, CYP2D6, CYP3A4 | 37% (CYP2C19), 28% (CYP2D6), 35% (CYP3A4) |

| S-didesmethylcitalopram (S-DDCT) | CYP2D6 | Major pathway |

Receptor Binding and Ligand-Target Interaction Methodologies Using Isotopic Labeling

Isotopically labeled compounds are invaluable in receptor binding and ligand-target interaction studies. (S)-Citalopram is a selective serotonin (B10506) reuptake inhibitor (SSRI) with a high binding affinity for the serotonin transporter (SERT). medchemexpress.com The S-enantiomer has a significantly higher binding affinity (Ki of 0.89 nM) than its R(-)-enantiomer, demonstrating marked stereoselectivity. medchemexpress.com

While radiolabeled ligands are traditionally used in receptor binding assays, stable isotope-labeled compounds like (S)-Citalopram-d4 can be used in competitive binding assays with mass spectrometric detection. Mutational and computational studies have been employed to characterize the binding pocket of (S)-citalopram in the human serotonin transporter (hSERT). nih.gov These studies have identified key amino acid residues that are crucial for the binding of (S)-citalopram. nih.gov The use of deuterated analogs in conjunction with techniques like nuclear magnetic resonance (NMR) spectroscopy could provide further detailed insights into the dynamics of the ligand-receptor interaction.

Applications in Quantitative Metabolomics and Proteomics (Methodological Perspective)

In the fields of metabolomics and proteomics, stable isotope labeling is a cornerstone for accurate quantification. This compound can be used as an internal standard in targeted metabolomic studies to precisely measure the levels of citalopram and its metabolites in various biological matrices. This is particularly important for understanding the metabolic fate of the drug and how it may be influenced by various physiological or pathological conditions.

In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a common technique. While not directly involving the labeling of the drug itself, the principles of using isotopic variants for comparative analysis are the same. In a methodological sense, the use of a deuterated standard like (S)-Citalopram-d4 in conjunction with proteomic analyses could help to correlate drug and metabolite levels with changes in protein expression, providing a more integrated understanding of the drug's mechanism of action and effects. Mass spectrometry-based quantitative proteomics, often employing techniques like selected reaction monitoring (SRM), allows for the targeted quantification of specific proteins. unina.it

Deuterium-Enabled Chiral Switching (DECS) as a Research Tool

Deuterium-Enabled Chiral Switching (DECS) is an innovative strategy used to stabilize chiral centers in molecules that are prone to racemization. nih.govnih.gov By replacing a hydrogen atom at a chiral center with a deuterium (B1214612) atom, the bond becomes stronger, which can slow down the rate of interconversion between enantiomers. nih.govnih.gov This technique allows for the isolation and characterization of individual enantiomers that would otherwise be difficult to study. nih.govnih.gov

While citalopram itself has a stable chiral center, the DECS concept is a powerful research tool in medicinal chemistry. It has been successfully applied to other classes of drugs, such as thalidomide (B1683933) and thiazolidinedione analogs, to produce chirally pure compounds from racemates that readily interconvert. nih.govnih.gov The application of DECS can lead to drugs with improved efficacy and reduced toxicity by isolating the more active and safer enantiomer. nih.govnih.govdigitellinc.comresearchgate.netsemanticscholar.org This approach highlights the broader utility of deuterium substitution in drug design and development beyond its use as a simple tracer. digitellinc.com

Emerging Trends and Future Directions in Deuterated Compound Research

Development of Novel Deuteration Techniques and Reagents

The synthesis of deuterated compounds is a cornerstone of their application in research. While foundational methods have been established, the focus of modern synthetic chemistry is on developing more efficient, selective, and cost-effective deuteration techniques. The complexity and expense of some synthetic methods remain a challenge in the broader accessibility of deuterium-labeled compounds. simsonpharma.com Future directions aim to overcome these hurdles through the creation of novel reagents and catalytic systems that can introduce deuterium (B1214612) into specific molecular positions with high precision.

Recent advancements include the development of highly regio- and stereoselective methods for generating semideuterated molecules. acs.org For instance, research into the deuteration of cyclic compounds has led to optimized processes that minimize isotopic scrambling (H/D exchange), ensuring the isotopic purity of the final product. acs.org Such optimization is often aided by powerful analytical techniques like molecular rotational resonance (MRR) spectroscopy, which can identify and quantify various isotopomers in a mixture. acs.org While specific proprietary methods for the synthesis of (S)-Citalopram-d4 Oxalate (B1200264) are not extensively detailed in public literature, its production benefits from the general progress in isotopic labeling. The synthesis of its parent compound, Escitalopram (B1671245), involves multi-step reactions, and the introduction of deuterium atoms onto the fluorophenyl group requires specialized precursors and conditions to achieve the desired labeling pattern. veeprho.comgoogle.com The continued development of more accessible and efficient synthesis methods will be crucial for expanding the use of such labeled compounds in research. simsonpharma.com

Integration of Deuterated Analogues in Advanced Analytical Platforms (e.g., MALDI-MSI)

Deuterated compounds like (S)-Citalopram-d4 Oxalate are invaluable as internal standards for quantitative analysis using mass spectrometry (MS). veeprho.com Their chemical behavior is nearly identical to the non-labeled analyte, but their increased mass allows them to be distinguished by the detector. crimsonpublishers.com This co-eluting property helps to correct for variations in sample preparation and matrix effects during analysis, leading to highly accurate quantification of the target compound in biological samples. waters.commusechem.com

The integration of these deuterated standards is expanding into advanced analytical platforms, most notably Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). MALDI-MSI is a powerful technique that maps the spatial distribution of molecules directly in tissue sections, providing a chemical snapshot of biological processes. nih.gov It can simultaneously detect thousands of molecules, including drugs, metabolites, lipids, and proteins, without the need for specific tagging. nih.gov

While the primary application of this compound has been in LC-MS-based pharmacokinetic studies, its use in quantitative MALDI-MSI represents a significant future direction. veeprho.comcaymanchem.com By applying the deuterated standard uniformly over a tissue section containing the parent drug, researchers can perform quantitative imaging. This would allow for the precise measurement of (S)-Citalopram concentration and distribution across different regions of an organ, such as the brain, offering unprecedented insights into its target engagement and local pharmacokinetics. The combination of MALDI-MSI with deuterated standards has the potential to bridge the gap between systemic drug levels and tissue-specific molecular activity. nih.govnih.gov

Role of Deuterated Compounds in Systems Biology and Multi-Omics Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various molecular levels, including the genome, transcriptome, proteome, and metabolome (multi-omics). nih.gov Metabolomics, the comprehensive study of small molecules, is particularly important as metabolites represent the functional endpoints of cellular activity. nih.gov Deuterated compounds are essential tools in this field, particularly for tracing the metabolic fate of molecules and ensuring the accuracy of quantitative data. simsonpharma.com

This compound serves as a critical analytical tool in metabolomics studies focused on drug metabolism. simsonpharma.comveeprho.com By enabling the precise quantification of the parent drug in biological matrices, it provides the accurate data necessary to understand how the drug is absorbed, distributed, metabolized, and excreted. simsonpharma.com This information is a key component of pharmacokinetic modeling, which can be integrated into larger systems biology models.

Furthermore, the concept of "Deuteromics" is emerging, where deuterium oxide (D2O) is used to introduce deuterium labels across a wide range of metabolites in an organism. metsol.com This allows for the simultaneous investigation of multiple metabolic pathways, providing a dynamic view of metabolic flux. metsol.com While this compound is a pre-labeled standard used for quantifying a specific analyte, its application supports the broader goals of systems biology. Accurate quantification of xenobiotics like (S)-Citalopram is crucial for understanding their impact on endogenous metabolic networks, a key objective of multi-omics research.

Q & A

Q. What are the key structural and functional properties of (S)-Citalopram-d4 Oxalate, and how do they differ from non-deuterated analogs?

this compound is a deuterium-labeled isotopologue of escitalopram oxalate, where four hydrogen atoms are replaced with deuterium. This modification enhances metabolic stability in pharmacokinetic studies while retaining the compound’s primary function as a selective serotonin reuptake inhibitor (SSRI) with a Ki of 0.89 nM . Key differences include increased molecular weight (414.43 g/mol for the non-deuterated form vs. 409.32 g/mol for deuterated variants) and altered metabolic pathways due to deuterium’s kinetic isotope effect . Researchers should confirm isotopic purity (>98% atom% D) via mass spectrometry and NMR to ensure reproducibility .

Q. How can researchers validate the enantiomeric purity of this compound in synthetic batches?

Chiral separation techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., amylose or cellulose derivatives), are critical. For example, USP reference standards for escitalopram oxalate and its R-enantiomer can be used to establish retention time baselines . Method validation should include specificity, linearity (R² > 0.995), and precision (RSD < 2%) across triplicate runs .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A typical protocol involves:

- Sample preparation : Protein precipitation with acetonitrile followed by solid-phase extraction.

- Chromatography : C18 column with a gradient of 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions optimized for deuterated vs. non-deuterated ions (e.g., m/z 325.2 → 109.1 for (S)-Citalopram-d4) . Calibration curves should span 1–1000 ng/mL with quality controls (QCs) at low, mid, and high concentrations .

Advanced Research Questions

Q. How does deuterium labeling in this compound influence its pharmacokinetic (PK) and pharmacodynamic (PD) profiles compared to the non-deuterated form?

Deuterium labeling reduces first-pass metabolism by cytochrome P450 enzymes (e.g., CYP2C19), leading to a longer half-life (t½) and higher bioavailability. For example, in rodent studies, the deuterated form showed a 1.5-fold increase in t½ and a 20% reduction in clearance rate . Researchers should design crossover PK studies with staggered dosing and use non-compartmental analysis (NCA) to compare AUC, Cmax, and t½ .

Q. What experimental strategies can resolve contradictions in reported binding affinities of this compound across studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or receptor source (human vs. rodent SERT). To address this:

- Standardize protocols : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and recombinant human SERT expressed in HEK293 cells.

- Control for isotopic effects : Compare deuterated and non-deuterated analogs in parallel assays.

- Statistical analysis : Apply Bland-Altman plots to assess agreement between datasets .

Q. How can researchers optimize chiral synthesis of this compound to minimize racemization?

Key strategies include:

- Catalyst selection : Use asymmetric hydrogenation with Ru-BINAP catalysts to achieve >99% enantiomeric excess (ee) .

- Reaction monitoring : Track ee in real-time via polarimetry or chiral HPLC.

- Purification : Crystallize the oxalate salt from ethanol/water mixtures to remove residual R-enantiomer .

Methodological Frameworks for Research Design

What criteria should guide the formulation of hypothesis-driven research questions on this compound?

Apply the FINER framework :

- Feasible : Ensure access to deuterated analogs and analytical infrastructure (e.g., LC-MS/MS).

- Interesting : Focus on understudied areas, such as deuterium’s impact on SSRI neuroplasticity.

- Novel : Compare metabolic stability across deuterated vs. non-deuterated SSRIs.

- Ethical : Adhere to animal welfare guidelines in PK/PD studies.

- Relevant : Align with translational goals, such as improving antidepressant efficacy .

Data Analysis and Reporting Guidelines

Q. How should researchers structure datasets and statistical analyses for studies involving this compound?

- Raw data : Include chromatograms, mass spectra, and pharmacokinetic curves as supplementary files .

- Statistical tests : Use ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., dose-response assays).

- Reporting : Follow the STARD guidelines for analytical method validation or ARRIVE for animal studies .

Tables for Key Comparisons

Q. Table 1. Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.